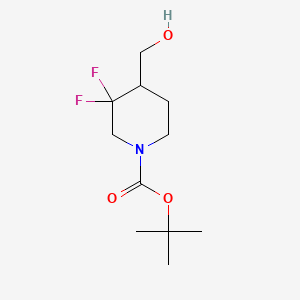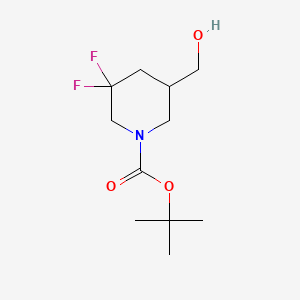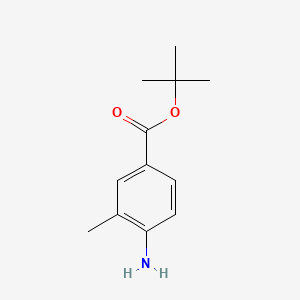
Tert-butyl 4-amino-3-methylbenzoate
Übersicht
Beschreibung
Tert-butyl 4-amino-3-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-amino-3-methylbenzoate consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is HFMIRAQWPTZEAH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tert-butyl 4-amino-3-methylbenzoate is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C . It has a molecular weight of 207.27 .Wissenschaftliche Forschungsanwendungen
Highly Stereoselective Synthesis
A study demonstrated the highly diastereoselective synthesis of amino sugar derivatives using tert-butyl sorbate, a related compound, highlighting a method that could be applicable for the synthesis of complex molecules involving "Tert-butyl 4-amino-3-methylbenzoate" (Csatayová et al., 2011).
Intermediate for Targeted Molecule Synthesis
Another research elaborated on the synthesis of an intermediate molecule crucial for the development of mTOR targeted PROTAC molecule, employing a palladium-catalyzed Suzuki reaction, showcasing the compound's potential role in medicinal chemistry (Zhang et al., 2022).
Antioxidant Activity
A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives showed significant in vitro antioxidant activities. Such research suggests potential applications of tert-butyl derivatives in designing antioxidants (Yüksek et al., 2015).
Magnetism in Molecular Compounds
Research involving the synthesis of tetranuclear and pentanuclear compounds with rare-earth metals utilized a Schiff-base ligand related to tert-butyl compounds, indicating potential applications in magnetic materials (Yadav et al., 2015).
Photolysis Studies
A study on the kinetics of singlet and triplet states in tert-butyl aroylperbenzoates provided insights into the photolytic behavior of tert-butyl-based compounds, relevant for understanding their stability and reactivity under light exposure (Shah & Neckers, 2004).
Fujiwara-Moritani Reactions
Research demonstrated the use of tert-butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, showcasing the compound's utility in organic synthesis (Liu & Hii, 2011).
Reactivity Studies
An investigation into the reactivity of pyrazolo-[5,1-c][1,2,4]triazine derivatives, including tert-butyl groups, highlighted their potential as biologically active compounds, suggesting possible pharmaceutical applications (Mironovich & Shcherbinin, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMIRAQWPTZEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700584 | |
| Record name | tert-Butyl 4-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-methylbenzoate | |
CAS RN |
934481-43-3 | |
| Record name | tert-Butyl 4-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

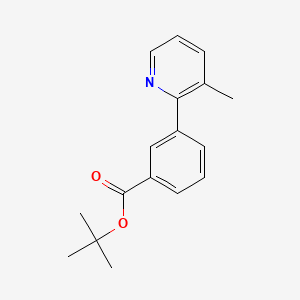
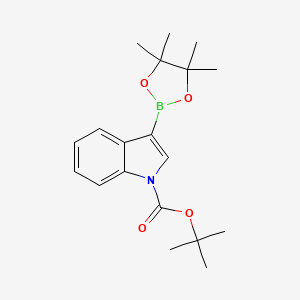
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)
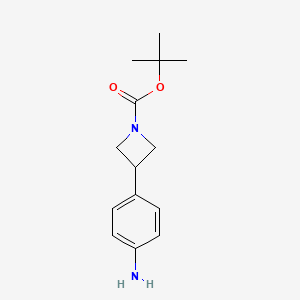
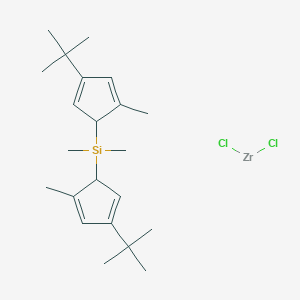
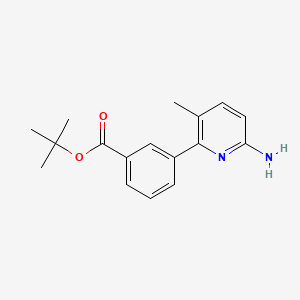
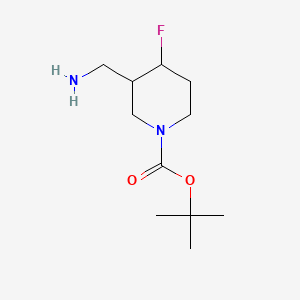
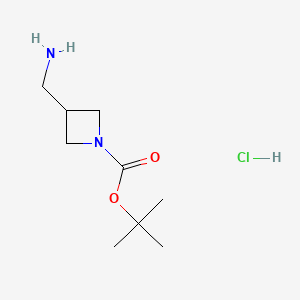
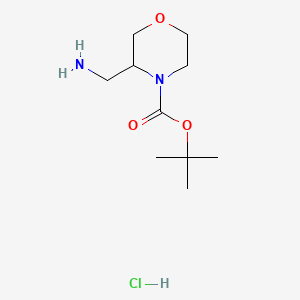
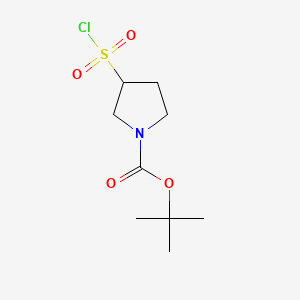

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
